5-bromo-N-cyclopropyl-2-fluorobenzenesulfonamide 5-bromo-N-cyclopropyl-2-fluorobenzenesulfonamide
Brand Name: Vulcanchem
CAS No.: 1704121-60-7
VCID: VC2745546
InChI: InChI=1S/C9H9BrFNO2S/c10-6-1-4-8(11)9(5-6)15(13,14)12-7-2-3-7/h1,4-5,7,12H,2-3H2
SMILES: C1CC1NS(=O)(=O)C2=C(C=CC(=C2)Br)F
Molecular Formula: C9H9BrFNO2S
Molecular Weight: 294.14 g/mol

5-bromo-N-cyclopropyl-2-fluorobenzenesulfonamide

CAS No.: 1704121-60-7

Cat. No.: VC2745546

Molecular Formula: C9H9BrFNO2S

Molecular Weight: 294.14 g/mol

* For research use only. Not for human or veterinary use.

5-bromo-N-cyclopropyl-2-fluorobenzenesulfonamide - 1704121-60-7

Specification

CAS No. 1704121-60-7
Molecular Formula C9H9BrFNO2S
Molecular Weight 294.14 g/mol
IUPAC Name 5-bromo-N-cyclopropyl-2-fluorobenzenesulfonamide
Standard InChI InChI=1S/C9H9BrFNO2S/c10-6-1-4-8(11)9(5-6)15(13,14)12-7-2-3-7/h1,4-5,7,12H,2-3H2
Standard InChI Key XZKNBWPDQWIDQF-UHFFFAOYSA-N
SMILES C1CC1NS(=O)(=O)C2=C(C=CC(=C2)Br)F
Canonical SMILES C1CC1NS(=O)(=O)C2=C(C=CC(=C2)Br)F

Introduction

Chemical Identity and Structure

5-Bromo-N-cyclopropyl-2-fluorobenzenesulfonamide is identified by the CAS number 1704121-60-7. It possesses a molecular formula of C9H9BrFNO2S with a molecular weight of 294.14 g/mol. The compound features a benzenesulfonamide core with specific substitutions that contribute to its chemical behavior and potential applications.

Structural Characteristics

The compound contains several key structural elements:

  • A benzene ring core with specific substitution pattern

  • A bromine atom at the 5-position of the benzene ring

  • A fluorine atom at the 2-position of the benzene ring

  • A sulfonamide group (-SO2NH-) linking the benzene ring to a cyclopropyl moiety

The structural arrangement can be represented by the SMILES notation: FC1=C(C=C(Br)C=C1)S(=O)(=O)NC1CC1 . This chemical structure provides the compound with distinctive reactivity patterns and physical properties that make it valuable for research applications.

Identification Parameters

The compound can be identified through various analytical parameters as summarized in Table 1.

Table 1: Identification Parameters of 5-Bromo-N-cyclopropyl-2-fluorobenzenesulfonamide

ParameterValue
CAS Number1704121-60-7
IUPAC Name5-bromo-N-cyclopropyl-2-fluorobenzenesulfonamide
Molecular FormulaC9H9BrFNO2S
Molecular Weight294.14 g/mol
InChI KeyXZKNBWPDQWIDQF-UHFFFAOYSA-N
SMILESFC1=C(C=C(Br)C=C1)S(=O)(=O)NC1CC1

The compound is registered with the InChI code 1S/C9H9BrFNO2S/c10-6-1-4-8(11)9(5-6)15(13,14)12-7-2-3-7/h1,4-5,7,12H,2-3H2 , which provides a standardized representation of its molecular structure.

Physical and Chemical Properties

Physical Properties

The physical properties of 5-bromo-N-cyclopropyl-2-fluorobenzenesulfonamide influence its behavior in various chemical environments and its handling requirements. These properties are presented in Table 2.

Table 2: Physical Properties of 5-Bromo-N-cyclopropyl-2-fluorobenzenesulfonamide

PropertyValueNote
Physical StateSolidAt room temperature
ColorNot specified in sources-
Density1.76±0.1 g/cm³Predicted value
Boiling Point381.4±52.0 °CPredicted value
Melting PointNot specified in sources-

Chemical Properties

Understanding the chemical properties of this compound is essential for predicting its reactivity and behavior in various applications.

Acid-Base Properties

The compound has an estimated pKa value of 10.86±0.20 , indicating the acidity of the sulfonamide NH group. This property is significant for understanding its potential interactions with bases and its behavior in solution at different pH values.

Reactivity

As a sulfonamide derivative, 5-bromo-N-cyclopropyl-2-fluorobenzenesulfonamide exhibits reactivity patterns typical of this class of compounds. The presence of the sulfonamide group (-SO2NH-) makes it susceptible to nucleophilic substitution reactions. Additionally, the bromine and fluorine substituents can participate in halogen exchange reactions under appropriate conditions.

Applications and Research Significance

Pharmaceutical Research

Compounds belonging to the sulfonamide class, including 5-bromo-N-cyclopropyl-2-fluorobenzenesulfonamide, have significant potential in pharmaceutical research due to their ability to interact with various biological targets. Sulfonamides are known for their diverse applications in pharmaceutical development and have been explored for their potential as:

  • Enzyme inhibitors

  • Modulators of biological pathways

  • Building blocks for more complex bioactive molecules

Organic Synthesis

The unique structural features of 5-bromo-N-cyclopropyl-2-fluorobenzenesulfonamide make it valuable in organic synthesis applications:

  • As a building block for constructing more complex molecules

  • In structure-activity relationship (SAR) studies for drug discovery

  • As a reagent in specialized synthetic transformations

SupplierCatalog/Product NumberPurityAdditional Information
Combi-Blocks, Inc.COMH042332F598%Country of Origin: CN
ChemShuttle13230595%Storage: 2-8°C
AK Scientific1500EC95%Research use only
AmbeedNot specifiedNot specifiedCAS: 1704121-60-7

These suppliers provide the compound for research applications with varying specifications regarding purity and packaging options.

Related Compounds

Several compounds share structural similarities with 5-bromo-N-cyclopropyl-2-fluorobenzenesulfonamide. Understanding these related structures can provide insights into the broader chemical class and potential applications.

Structurally Related Sulfonamides

Table 4: Compounds Structurally Related to 5-Bromo-N-cyclopropyl-2-fluorobenzenesulfonamide

Compound NameCAS NumberStructural Difference
5-Bromo-N-cyclopropyl-2-methoxybenzenesulfonamide914302-35-5Contains methoxy (-OCH3) group instead of fluorine at the 2-position
5-bromo-2-fluorobenzenesulfonamideNot specified in sourcesLacks the cyclopropyl group on the sulfonamide nitrogen

Related Benzamides

While structurally distinct from sulfonamides, some benzamide compounds share similar substitution patterns:

Compound NameCAS NumberKey Differences
5-Bromo-N-cyclopropyl-2-fluoro-4-methylbenzamide515135-64-5Contains a benzamide (-CONH-) instead of sulfonamide (-SO2NH-) linkage; has an additional methyl group at the 4-position
3-Bromo-N-cyclopropyl-2-fluorobenzamide1049729-96-5Contains a benzamide (-CONH-) instead of sulfonamide (-SO2NH-) linkage; bromine at the 3-position instead of 5-position

These structural relationships highlight the diversity of halogenated cyclopropyl-substituted aromatic compounds and their potential for various research applications.

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